Pyridine iodine monochloride
Overview
Description
Pyridine iodine monochloride is a complex with a molecular formula of C5H5N·ICl and a molecular weight of 241.46 . It appears as a white to orange to green powder or crystal . .
Synthesis Analysis
The synthesis of Pyridine iodine monochloride involves the iodination of aromatic compounds . For instance, the iodination of 5’-bromo-2’-hydroxyacetophenone involves the use of pyridine iodine monochloride and ethanol, which are refluxed on a water bath for 2 hours .Chemical Reactions Analysis
Pyridine iodine monochloride is used as an iodinating agent in various chemical reactions . It has been used for the iodination of aromatic compounds, including active aromatics like aryl amines and phenols, and aromatic hydrocarbons and aryl halides .Physical And Chemical Properties Analysis
Pyridine iodine monochloride is a solid at 20°C and should be stored at a temperature between 0-10°C . It is sensitive to heat . The compound appears as a white to orange to green powder or crystal .Scientific Research Applications
Oxidation and Aromatization
Pyridine iodine monochloride (ICl) is utilized in the oxidation and aromatization of various 1,4-dihydropyridines to their corresponding pyridine derivatives. This process is enhanced by silver salts such as silver nitrate and silver oxide under heterogeneous conditions in dichloromethane at room temperature. The use of silver oxide, in particular, results in a complete oxidation process without by-products and in shorter reaction times (Montazerozohori et al., 2007).
Molecular Complex Formation
ICl forms molecular addition compounds with various heterocyclic amines, such as 4-picoline, quinoline, and piperidine. The stoichiometry of these compounds is typically 1:1 in amine to iodine chloride. This property is used to compare the ionic character in iodine trichloride complexes with amines, which is greater than that in iodine monochloride complexes (Whitaker et al., 1961).
Ionic Dissociation Studies
The ionization of the pyridine-iodine complex in various solvents has been studied using electrochemical techniques. This research provides insights into the mechanisms of ionization, which are important for understanding the interaction between pyridine and iodine in different chemical environments (Aronson et al., 1986).
Radioactive Iodine Capture
ICl has been used in the development of hypercrosslinked polymers (HCPs) for the capture of radioactive iodine. This application is significant in nuclear waste management and environmental remediation. Pyrrolidinone-based HCPs, inparticular, show high iodine uptake capacity owing to their high surface area and electron-rich aromatic networks, making them efficient adsorbents for radioactive iodine (Li et al., 2019).
Spectrophotometric and Thermal Studies
Spectrophotometric and thermal studies of iodine monochloride or iodine trichloride with heterocyclic amines have revealed the presence of only 1:1 stoichiometry addition compounds in significant concentrations. This finding is crucial for understanding the chemical behavior of these compounds in different states, such as in solid and solution forms (Whitaker & Ambrose, 1962).
Safety And Hazards
Pyridine iodine monochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, not eating, drinking or smoking when using this product, washing hands thoroughly after handling, and wearing protective gloves and eye/face protection .
Future Directions
properties
InChI |
InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWBJKPSYWUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436930 | |
Record name | 6443-90-9 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine iodine monochloride | |
CAS RN |
6443-90-9 | |
Record name | 6443-90-9 (name error) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine Iodine Monochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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